2-Cyanoethyl methacrylate
Overview
Description
2-Cyanoethyl methacrylate is an organic compound with the chemical formula C7H9NO2. It is a methacrylate ester that contains a cyano group, making it a versatile monomer used in various polymerization processes. This compound is known for its ability to form strong, durable polymers, which are utilized in a wide range of applications, including adhesives, coatings, and biomedical devices .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Cyanoethyl methacrylate can be synthesized through the reaction of methacrylic acid with 2-cyanoethanol in the presence of a catalyst. The reaction typically occurs under mild conditions, with the catalyst facilitating the esterification process. The general reaction is as follows:
Methacrylic acid+2-Cyanoethanol→2-Cyanoethyl methacrylate+Water
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous processes to ensure high yield and purity. The reaction is carried out in large reactors with precise control over temperature, pressure, and catalyst concentration. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions
2-Cyanoethyl methacrylate undergoes various chemical reactions, including:
Polymerization: It readily polymerizes to form poly(this compound), which is used in coatings and adhesives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield methacrylic acid and 2-cyanoethanol.
Addition Reactions: The double bond in the methacrylate group can participate in addition reactions with various nucleophiles.
Common Reagents and Conditions
Polymerization: Initiated by free radicals, often using azobisisobutyronitrile (AIBN) as an initiator.
Hydrolysis: Conducted using strong acids like hydrochloric acid or bases like sodium hydroxide.
Addition Reactions: Typically involve nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Polymerization: Poly(this compound)
Hydrolysis: Methacrylic acid and 2-cyanoethanol
Addition Reactions: Various substituted methacrylates depending on the nucleophile used
Scientific Research Applications
2-Cyanoethyl methacrylate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of copolymers with tailored properties for specific applications.
Biology: Employed in the development of biomaterials for tissue engineering and drug delivery systems.
Medicine: Utilized in the formulation of medical adhesives and coatings for medical devices.
Industry: Applied in the production of high-performance coatings, adhesives, and sealants
Mechanism of Action
The primary mechanism of action for 2-cyanoethyl methacrylate involves its polymerization to form long-chain polymers. The cyano group enhances the reactivity of the methacrylate group, facilitating the formation of strong, durable polymers. These polymers can interact with various substrates through physical and chemical bonding, providing excellent adhesion and mechanical properties .
Comparison with Similar Compounds
Similar Compounds
2-Cyanoethyl acrylate: Similar in structure but with an acrylate group instead of a methacrylate group.
2-Hydroxyethyl methacrylate: Contains a hydroxyl group instead of a cyano group.
Ethyl cyanoacrylate: Used in superglues, has a similar cyano group but different ester structure.
Uniqueness
2-Cyanoethyl methacrylate is unique due to its combination of the cyano group and methacrylate ester, which provides a balance of reactivity and stability. This makes it particularly useful in applications requiring strong adhesion and durable polymers .
Properties
IUPAC Name |
2-cyanoethyl 2-methylprop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-6(2)7(9)10-5-3-4-8/h1,3,5H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKNASXZDGZNEDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
26139-78-6 | |
Record name | 2-Propenoic acid, 2-methyl-, 2-cyanoethyl ester, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26139-78-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID20196398 | |
Record name | Methacrylic acid, ester with hydracryonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20196398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4513-53-5 | |
Record name | Cyanoethyl methacrylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4513-53-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Cyanoethyl methacrylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004513535 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4513-53-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32622 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methacrylic acid, ester with hydracryonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20196398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-cyanoethyl methacrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.579 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Cyanoethyl methacrylate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V4D27A7L5S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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